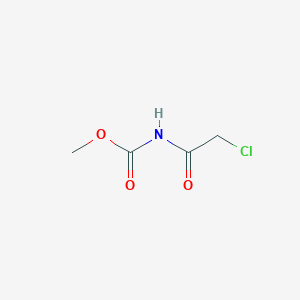

Methyl (2-chloroacetyl)carbamate

描述

Methyl (2-chloroacetyl)carbamate is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol . It is also known by other names such as methyl N-(2-chloroacetyl)carbamate and carbamic acid, N-(2-chloroacetyl)-, methyl ester . This compound is characterized by its white crystalline appearance and has a melting point of 149-151°C .

准备方法

Methyl (2-chloroacetyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl carbamate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

化学反应分析

Methyl (2-chloroacetyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form substituted carbamates.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo transformations under appropriate conditions.

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Methyl (2-chloroacetyl)carbamate has several applications in scientific research:

作用机制

The mechanism of action of methyl (2-chloroacetyl)carbamate involves its reactive chloroacetyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes . This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.

相似化合物的比较

Methyl (2-chloroacetyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl (2-chloroacetyl)carbamate . While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications . Other similar compounds include:

Methyl carbamate: Lacks the chloroacetyl group, making it less reactive in certain contexts.

Ethyl (2-chloroacetyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

生物活性

Methyl (2-chloroacetyl)carbamate (MNC) is a carbamate derivative with notable biological activities, including potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant research findings and case studies.

Chemical Structure and Properties

MNC is characterized by the presence of a carbamate group, which is known to enhance the biological activity of various compounds. The structure can be represented as follows:

1. Cholinesterase Inhibition

MNC has been identified as a potent inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that MNC exhibits significant inhibitory effects on acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions .

2. Antimicrobial Effects

Research has demonstrated that MNC possesses antimicrobial properties against a range of bacteria and fungi. This activity is particularly relevant in the development of new antimicrobial agents to combat resistant strains of pathogens. In vitro studies show that MNC effectively inhibits the growth of various microbial species, indicating its potential as an alternative antimicrobial agent .

3. Anticancer Potential

MNC has shown promising cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. Comparative studies reveal that MNC derivatives exhibit enhanced potency compared to traditional chemotherapeutics, suggesting a novel approach to cancer treatment .

The biological activities of MNC can be attributed to its ability to interact with specific molecular targets within cells:

- Cholinesterase Inhibition : By binding to the active site of AChE, MNC prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action.

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that MNC disrupts microbial cell membranes or inhibits essential metabolic pathways.

- Antitumor Activity : The induction of apoptosis may be linked to the activation of caspases and modulation of signaling pathways associated with cell survival and death.

Toxicity and Safety

Despite its biological activities, MNC exhibits low acute toxicity levels; however, it can cause skin and eye irritation upon contact. Safety assessments are crucial when considering its application in clinical settings .

Research Findings and Case Studies

Current State of Research

Ongoing studies focus on optimizing MNC derivatives with enhanced efficacy and reduced side effects. Researchers are exploring various substituents on the carbamate moiety to improve pharmacokinetic properties and therapeutic profiles .

属性

IUPAC Name |

methyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSERLZKPGKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333827 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-70-8 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?

A1: this compound acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of this compound. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。